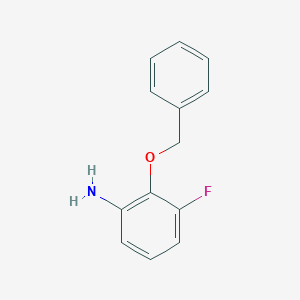

2-(Benzyloxy)-3-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOJPDKTJQWCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3 Fluoroaniline and Analogues

Regioselective Approaches for Fluorination and Amination in Benzyloxyaryl Systems

Achieving the specific 1,2,3-substitution pattern of 2-(benzyloxy)-3-fluoroaniline requires precise control over the introduction of the fluoro and amino functionalities onto a benzyloxy-benzene scaffold. The directing effects of the substituents play a crucial role in these transformations.

The benzyloxy group is an ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. Conversely, the fluorine atom is also an ortho-, para-director, albeit a deactivating one. Introducing these groups into the desired meta-relationship to each other (fluoro at C3, amino at C2 relative to the benzyloxy group at C1) is non-trivial via classical electrophilic substitution on a simple benzyloxybenzene precursor.

A powerful strategy for overcoming these inherent regioselectivity challenges is Directed ortho-Metalation (DoM) . In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a specific adjacent position on the aromatic ring. The resulting aryllithium species can then be quenched with a suitable electrophile. The benzyloxy group can function as a DMG, although it is considered weaker than other groups like amides or carbamates. uwindsor.cabaranlab.org Research has shown that an α-lithiobenzyloxy group, formed by treating an aryl benzyl (B1604629) ether with tert-butyllithium, can act as a directed metalation group to facilitate ortho-lithiation. researchgate.netnih.gov

A plausible DoM strategy for a related structure could involve:

Starting with 1-benzyloxy-2-fluorobenzene.

Performing a directed lithiation at the C6 position, directed by the benzyloxy group.

Quenching the lithiated intermediate with an electrophilic aminating agent.

However, achieving the target 2-amino-3-fluoro substitution pattern via this method is challenging due to the directing effects which would favor substitution at other positions. Therefore, a more robust strategy involves the sequential construction of the molecule from precursors where the substitution pattern is already established.

Advanced Precursor Design and Functional Group Transformations

A more practical approach to synthesizing 2-(benzyloxy)-3-fluoroaniline involves the use of carefully designed precursors where the key functional groups or their synthetic equivalents are pre-installed in the correct positions.

A versatile strategy employs a halogenated benzyloxy-aryl compound as a key intermediate. The halogen atom, typically bromine or iodine, serves as a synthetic handle for the subsequent introduction of the amino group via cross-coupling chemistry.

A potential synthetic sequence is outlined below:

Starting Material Selection: The synthesis can commence from a commercially available or readily synthesized di-substituted phenol (B47542), such as 2-bromo-3-fluorophenol.

Benzylation: The phenolic hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting the phenol with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. This reaction yields 1-(benzyloxy)-2-bromo-3-fluorobenzene.

Amination: The aryl bromide is then converted to the corresponding aniline (B41778). This transformation is most effectively carried out using modern transition-metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which will be discussed in detail in section 2.3.1. An ammonia (B1221849) equivalent is used as the nitrogen source to furnish the final product, 2-(benzyloxy)-3-fluoroaniline.

This precursor-based approach provides excellent regiochemical control, as the substitution pattern is locked in from the start of the synthesis.

An alternative precursor design utilizes a benzaldehyde (B42025) intermediate, where the aldehyde group serves as a precursor to the amine functionality.

A representative synthetic pathway is as follows:

Precursor Preparation: The synthesis can begin with a molecule like 3-fluoro-2-hydroxybenzaldehyde.

O-Benzylation: The hydroxyl group is protected via Williamson ether synthesis with benzyl bromide and a suitable base to form 2-(benzyloxy)-3-fluorobenzaldehyde.

Conversion of Aldehyde to Amine: The aldehyde can be converted into the amine through several methods:

Reductive Amination: The aldehyde reacts with an ammonia source (e.g., ammonia or hydroxylamine) to form an imine or oxime, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield the primary amine.

Oxidation and Rearrangement: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(benzyloxy)-3-fluorobenzoic acid. This acid can then be subjected to a Curtius, Schmidt, or Hofmann rearrangement to generate the target aniline. For instance, the Curtius rearrangement involves converting the carboxylic acid to an acyl azide (B81097) (via the acid chloride and sodium azide), which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine.

This pathway also offers excellent control over the substitution pattern, leveraging the reactivity of the aldehyde functional group.

Modern Synthetic Routes for ortho- and meta-Substituted Fluoroanilines

The synthesis of specifically substituted fluoroanilines relies heavily on modern synthetic methods that enable the formation of carbon-nitrogen and carbon-fluorine bonds with high efficiency and selectivity.

Transition-metal-catalyzed C-N cross-coupling is a cornerstone of modern organic synthesis for the formation of arylamines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly prominent for its broad substrate scope and functional group tolerance. wikipedia.org

This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. For the synthesis of a primary aniline like 2-(benzyloxy)-3-fluoroaniline from its corresponding aryl bromide precursor, an ammonia equivalent is required. Various ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), can be used, followed by hydrolysis to reveal the primary amine. organic-chemistry.org The choice of ligand for the palladium catalyst is critical for reaction efficiency, with sterically hindered biaryl phosphine (B1218219) ligands demonstrating high activity.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst/Precatalyst | Ligand | Base | Amine Source | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Benzophenone Imine | Toluene (B28343) | 80-110 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | NH₃ (gas or solution) | Dioxane | 100-120 |

This table presents generalized conditions. Optimal conditions vary based on the specific substrates.

Nucleophilic Aromatic Substitution (SNAr) provides another powerful route to substituted anilines. This reaction proceeds via an addition-elimination mechanism and requires an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG), such as a nitro (NO₂) group, positioned ortho or para to a good leaving group (F, Cl, Br). pressbooks.pub

A highly plausible SNAr-based synthesis for 2-(benzyloxy)-3-fluoroaniline could be designed as follows:

Starting Material: The synthesis begins with 1,2-difluoro-3-nitrobenzene.

Regioselective SNAr: This precursor is reacted with benzyl alcohol in the presence of a base (e.g., sodium hydride, NaH). The nitro group strongly activates the C-F bond at the C2 position for nucleophilic attack. The fluorine at C2 is more activated than the one at C1 because it is ortho to the nitro group, whereas the C1 fluorine is meta. This directing effect leads to the regioselective displacement of the C2 fluorine by the benzyloxide nucleophile, yielding 1-(benzyloxy)-2-fluoro-3-nitrobenzene.

Reduction of Nitro Group: The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be accomplished with high yield using various methods, such as catalytic hydrogenation (H₂ gas with a Pd, Pt, or Ni catalyst) or chemical reduction with metals in acid (e.g., Fe/HCl, SnCl₂/HCl). google.com

This SNAr strategy is highly effective because it uses the inherent electronic properties of the precursor to control the regiochemical outcome of the substitution reactions.

Table 2: Key Steps in a Potential SNAr Synthesis

| Step | Reactants | Reagents | Product | Key Principle |

|---|---|---|---|---|

| 1 | 1,2-Difluoro-3-nitrobenzene, Benzyl alcohol | NaH, THF | 1-(Benzyloxy)-2-fluoro-3-nitrobenzene | Regioselective SNAr activated by ortho-nitro group |

Reductive Pathways for Nitroarene Precursors

The reduction of a nitroarene precursor, specifically 1-(benzyloxy)-2-fluoro-3-nitrobenzene, is the most direct route to synthesizing 2-(benzyloxy)-3-fluoroaniline. The primary challenge in this transformation is the chemoselective reduction of the nitro group without affecting other sensitive functionalities, such as the benzyloxy group (which is susceptible to hydrogenolysis) and the carbon-fluorine bond.

A variety of reducing systems are available, each with distinct advantages and limitations. Traditional methods often employ metal reductants in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. For instance, the reduction of the related 4-benzyloxy-3-chloronitrobenzene (B1267270) has been effectively achieved using SnCl2, which successfully reduces the nitro group while preserving both the benzyl ether and the halogen substituent semanticscholar.org.

Catalytic hydrogenation is another common method, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel. However, these conditions can be too harsh for substrates containing benzyloxy groups. Catalytic hydrogenation over Pd/C, for example, is known to readily cleave benzyl ethers through hydrogenolysis, which would lead to the undesired phenolic byproduct instead of the target molecule semanticscholar.org.

To circumvent these issues, modern metal-free reduction methods have been developed. One such method involves the use of trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine, which generates dichlorosilylene (B1217353) in situ as the reducing species beilstein-journals.org. This system operates under mild conditions and demonstrates broad functional group tolerance beilstein-journals.org. Another innovative metal-free approach utilizes nanoporous covalent triazine frameworks (CTFs) to catalyze the reduction of nitroarenes with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) as the hydrogen source acs.org. This heterogeneous catalytic system shows high activity and chemoselectivity acs.org. Additionally, a combination of sodium borohydride (NaBH4) and iron(II) chloride (FeCl2) has been shown to selectively reduce nitroarenes in the presence of other reducible groups like esters, highlighting its potential for complex molecules d-nb.info.

| Reducing System | Typical Conditions | Advantages | Potential Drawbacks for 2-(Benzyloxy)-3-fluoroaniline | Citation |

|---|---|---|---|---|

| SnCl₂ · 2H₂O | Ethanol, reflux | High chemoselectivity for nitro group; tolerates halogens and benzyl ethers. | Requires stoichiometric amounts of metal salt, leading to tin-containing waste. | semanticscholar.org |

| Fe / Acid (e.g., AcOH, HCl) | Heating | Inexpensive and effective. | Harsh acidic conditions; can be slow and require large excess of metal. | ccspublishing.org.cn |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, room temp/pressure | High efficiency, clean workup. | High risk of debenzylation (cleavage of the benzyloxy group). | semanticscholar.org |

| Trichlorosilane (HSiCl₃) / Amine | CH₂Cl₂, room temperature | Metal-free, mild conditions, excellent chemoselectivity. | Trichlorosilane is moisture-sensitive. | beilstein-journals.org |

| NaBH₄ / FeCl₂ | Methanol/Water, room temp | Mild, inexpensive, and shows high selectivity for nitro groups over esters. | Effectiveness depends on the specific substrate; may require optimization. | d-nb.info |

| Covalent Triazine Frameworks / N₂H₄·H₂O | Ethanol, 100 °C | Metal-free, heterogeneous catalyst that can be recycled, high activity. | Requires elevated temperature and use of hydrazine. | acs.org |

Photoinduced and Mechanochemical Synthesis Protocols

In line with the principles of green chemistry, photoinduced and mechanochemical methods offer sustainable alternatives to traditional synthesis, often minimizing solvent use and energy consumption.

Photoinduced Synthesis involves using light energy to drive chemical reactions. For the synthesis of anilines, this can be achieved through the photo-driven reduction of nitroarenes. Recent studies have demonstrated that functionalized nitroarenes can be selectively reduced to their corresponding anilines under catalyst-free conditions using blue light irradiation ccspublishing.org.cnacs.org. In one such protocol, isopropanol (B130326) serves as a benign hydrogen donor in a tandem reaction of photoinduced hydrogen-atom transfer and deoxygenative transborylation, a process that tolerates a wide array of functional groups, including halogens ccspublishing.org.cn. Another approach utilizes a supramolecular cavity (cucurbit nih.govuril) to facilitate the metal-free reduction of nitroarenes in aqueous media under blue light, providing an environmentally friendly route to diversely substituted anilines acs.org. These methods are particularly advantageous for substrates like 1-(benzyloxy)-2-fluoro-3-nitrobenzene, as the mild, catalyst-free conditions are unlikely to disturb the sensitive functional groups.

Mechanochemical Synthesis utilizes mechanical energy, typically from ball milling, to initiate and sustain chemical reactions, often in the absence of a solvent rsc.orgbenthamscience.com. This technique has been applied to a wide range of organic transformations rsc.orgmdpi.com. While the direct mechanochemical reduction of a nitroarene to an aniline is less commonly reported, the synthesis of related compounds and intermediates has been demonstrated. For example, the oxidation of anilines to azo compounds can be achieved selectively in a ball mill, showcasing the technique's applicability to aniline chemistry researchgate.net. Furthermore, complex bond-forming reactions, such as the synthesis of aryl fluorides from aryldiazonium salts, have been successfully performed using ball milling, indicating its potential for constructing functionalized aromatic systems dtu.dk. The application of mechanochemistry to the reduction of the nitro precursor of 2-(benzyloxy)-3-fluoroaniline could offer a solvent-free, efficient, and scalable synthetic route.

Multicomponent and One-Pot Reaction Sequences

To enhance synthetic efficiency, multicomponent reactions (MCRs) and one-pot sequences are highly valuable as they combine multiple operational steps into a single procedure, thereby saving time, resources, and reducing waste nih.gov.

One-Pot Reactions often involve the in situ generation of a reactive intermediate that is immediately consumed in a subsequent step. A prominent example is the one-pot reductive amination of aldehydes with nitroarenes nih.gov. This sequence involves:

Reduction of the nitroarene to the corresponding aniline.

In situ condensation of the newly formed aniline with an aldehyde to form an imine.

Reduction of the imine to yield a secondary amine.

This entire three-step process is performed in a single reaction vessel, catalyzed by transition metals nih.gov. Such a strategy could be adapted to synthesize N-substituted analogues of 2-(benzyloxy)-3-fluoroaniline directly from its nitro precursor. Another one-pot approach involves a metal-free reduction of a nitroarene followed by an in situ reaction with an acylating agent, allowing for the direct conversion of nitroarenes into N-aryl amides rsc.org.

| Reaction Type | Reactants | Key Transformation | Advantages | Citation |

|---|---|---|---|---|

| One-Pot Reductive Amination | Nitroarene, Aldehyde, Reducing Agent (e.g., H₂, Et₃SiH) | Nitro reduction, imine formation, and imine reduction in a single pot to form N-alkylated anilines. | High atom and step economy; avoids isolation of toxic aniline intermediates. | nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | A three-component reaction to synthesize quinoline-4-carboxylic acids. | Builds complex heterocyclic structures from simple starting materials. | nih.gov |

| Three-Component Aniline Synthesis | Amine, Acetone, 1,3-Diketone | Cyclo-condensation/aromatization to form meta-substituted anilines from acyclic precursors. | Creates the aniline ring itself, allowing for diverse substitution patterns. | rsc.org |

| Imine-Initiated MCR | Amine, Aldehyde, Cyanide Source (Strecker) or other components | Forms α-aminonitriles or other complex structures via an imine intermediate. | Highly versatile for creating functionalized amine derivatives. | nih.gov |

Multicomponent Reactions (MCRs) are processes where three or more reactants combine in a single reaction to form a product that incorporates substantial portions of all reactants nih.govrsc.org. MCRs provide a powerful tool for generating molecular complexity and diversity. For instance, facile methods for synthesizing meta-substituted anilines have been developed based on a three-component cyclo-condensation of amines, acetone, and 1,3-diketones rsc.org. Other classical MCRs like the Strecker and Mannich reactions, which start from amines and carbonyls, are fundamental for synthesizing α-amino acids and β-amino carbonyl compounds, respectively, and can be used to build complex aniline analogues nih.gov.

Control of Stereochemistry and Regioselectivity in Synthesis

Stereochemistry becomes a key consideration when synthesizing chiral analogues of 2-(benzyloxy)-3-fluoroaniline, particularly those with stereocenters on side chains attached to the nitrogen or the aromatic ring. Chiral amines are crucial components in over 40% of small-molecule pharmaceuticals nih.gov.

One of the most powerful methods for establishing stereochemistry is the asymmetric hydrogenation of prochiral imines or enamines nih.govacs.org. In this approach, an imine, formed from a ketone and an amine, is reduced using a chiral transition-metal catalyst (often based on iridium or rhodium). The chiral environment of the catalyst directs the hydrogenation to occur preferentially on one face of the C=N double bond, leading to the formation of one enantiomer of the resulting amine in high excess nih.gov.

Another advanced strategy for creating chiral anilines involves the stereospecific, transition-metal-free coupling of enantioenriched alkylboronic esters with aryl hydrazines nih.govresearchgate.net. This method proceeds through a 1,2-metalate rearrangement, effectively transferring the chirality from the boron reagent to the final aniline product with high fidelity nih.gov. These sophisticated methods provide access to enantioenriched aniline derivatives that are valuable as building blocks in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 3 Fluoroaniline

Intrinsic Reactivity of the Amino Functionality in Substituted Aromatic Systems

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions and a key determinant of the molecule's basicity. Its reactivity in 2-(benzyloxy)-3-fluoroaniline is modulated by the adjacent benzyloxy and meta-positioned fluoro substituents.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. While anilines are generally considered weak nucleophiles compared to aliphatic amines due to the delocalization of the lone pair into the aromatic ring, they can participate in nucleophilic addition and substitution reactions under appropriate conditions. For instance, anilines can react with carbonyl compounds to form imines or enamines, and can undergo acylation with acid chlorides or anhydrides to form amides.

Table 1: Predicted Effects of Substituents on the Nucleophilicity of the Amino Group in 2-(Benzyloxy)-3-fluoroaniline

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Nucleophilicity |

| Benzyloxy | Ortho | Electron-donating (resonance) | Hindering | Competing effects |

| Fluoro | Meta | Electron-withdrawing (inductive) | Minimal | Decreasing |

The basicity of anilines is a measure of their ability to accept a proton. The lone pair on the nitrogen atom is responsible for this basic character. The pKa of the conjugate acid of aniline (B41778) is approximately 4.6. Substituents on the aromatic ring can significantly alter this basicity.

In 2-(benzyloxy)-3-fluoroaniline, the basicity is influenced by the "ortho effect" of the benzyloxy group and the inductive effect of the fluoro group.

Ortho Effect: The presence of a bulky group at the ortho position to the amino group, such as the benzyloxy group, can cause steric hindrance to the protonation of the nitrogen atom. viu.caresearchgate.net This steric inhibition of protonation arises because the protonated amino group (-NH₃⁺) is bulkier than the neutral amino group, leading to increased steric repulsion with the ortho substituent. This destabilization of the anilinium ion shifts the equilibrium towards the free aniline, resulting in a decrease in basicity (a lower pKa value for the conjugate acid) compared to aniline itself. viu.caresearchgate.netnih.gov

Inductive Effect: The fluorine atom at the meta position is strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amino group. A lower electron density on the nitrogen makes it less available to accept a proton, thus decreasing the basicity of the aniline derivative. researchgate.net

Combining these effects, it is expected that 2-(benzyloxy)-3-fluoroaniline will be a weaker base than aniline. The steric hindrance from the ortho-benzyloxy group and the electron-withdrawing nature of the meta-fluoro group both contribute to reducing its basicity.

Table 2: Predicted Basicity of 2-(Benzyloxy)-3-fluoroaniline Compared to Aniline

| Compound | Key Influencing Factors | Predicted pKa of Conjugate Acid |

| Aniline | Reference | ~4.6 |

| 2-(Benzyloxy)-3-fluoroaniline | Ortho effect (steric hindrance) of the benzyloxy group; Inductive effect (-I) of the fluoro group | < 4.6 |

Electronic and Steric Influence of Fluorine and Benzyloxy Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 2-(benzyloxy)-3-fluoroaniline towards electrophilic substitution is governed by the combined electronic and steric effects of the amino, benzyloxy, and fluoro substituents.

The amino group is a very strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). byjus.comchemistrysteps.com The benzyloxy group is also an activating, ortho-, para-directing group for the same reason. The fluorine atom, on the other hand, is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it is also an ortho-, para-director because of the electron-donating resonance effect (+M) of its lone pairs.

In electrophilic aromatic substitution reactions, the position of attack is determined by the substituent that has the strongest activating effect. In 2-(benzyloxy)-3-fluoroaniline, the amino group is the most powerful activating group. Therefore, it will primarily direct incoming electrophiles to the positions ortho and para to it. The available positions are C4 and C6.

C4 (para to the amino group): This position is activated by both the amino and benzyloxy groups. Steric hindrance from the adjacent benzyloxy group is minimal at this position.

C6 (ortho to the amino group): This position is strongly activated by the amino group. However, it is sterically hindered by the adjacent benzyloxy group.

The fluorine atom at the C3 position will deactivate the ring, making electrophilic substitution more difficult compared to aniline. Its directing effect is largely overridden by the much stronger activating amino and benzyloxy groups. Therefore, electrophilic attack is most likely to occur at the C4 position, which is electronically activated and sterically accessible.

Detailed Mechanistic Studies of Reactions Involving 2-(Benzyloxy)-3-fluoroaniline

The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process. The first step, which is the rate-determining step , involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.inlumenlearning.com The second step is the rapid loss of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring.

For 2-(benzyloxy)-3-fluoroaniline, the rate-determining step would be the formation of the arenium ion. The rate of this step is influenced by the stability of the intermediate carbocation. Attack at the C4 position (para to the amino group) would lead to a more stable arenium ion because the positive charge can be delocalized onto the nitrogen atom of the highly activating amino group and the oxygen atom of the benzyloxy group.

The key intermediate in electrophilic aromatic substitution on 2-(benzyloxy)-3-fluoroaniline is the arenium ion. The transition state leading to this intermediate will resemble the structure of the arenium ion itself, according to the Hammond postulate. The stability of this transition state, and therefore the rate of the reaction, is directly related to the stability of the arenium ion.

For an electrophilic attack at the C4 position, the resonance structures of the arenium ion would show the positive charge distributed over the aromatic ring and delocalized onto the nitrogen of the amino group and the oxygen of the benzyloxy group. This extensive delocalization provides significant stabilization to the intermediate and the corresponding transition state.

In contrast, attack at other positions would result in less stable arenium ions. For instance, attack at the C5 position would not allow for direct resonance stabilization of the positive charge by the amino or benzyloxy groups. Therefore, the activation energy for attack at C5 would be significantly higher, and this pathway would be less favorable.

Participation in Condensation Reactions (e.g., Imine Formation) and Subsequent Transformations

The aniline functional group in 2-(Benzyloxy)-3-fluoroaniline is a key reactive site for condensation reactions, particularly with carbonyl compounds to form imines (Schiff bases). This reactivity is a foundational step for building more complex heterocyclic systems.

The general mechanism for imine formation involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfer steps and the eventual elimination of a water molecule to yield the C=N double bond of the imine. This process is often catalyzed by acid.

Three-component reactions are another area where anilines serve as key building blocks for heterocycle synthesis through a series of condensation and cyclization steps. These one-pot procedures often rely on the in-situ formation of reactive intermediates like imines to construct complex molecular scaffolds efficiently.

Catalytic Performance and Ligand Effects in Transformations Involving the Compound

The structural motifs within 2-(Benzyloxy)-3-fluoroaniline—the aniline group and the fluorinated aromatic ring—make it a potential substrate for various transition-metal-catalyzed cross-coupling reactions. Such reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Anilines and their derivatives are frequently used in palladium- or copper-catalyzed Buchwald-Hartwig amination reactions to form more substituted amine products. However, in the context of 2-(Benzyloxy)-3-fluoroaniline, the focus often shifts to transformations involving the C-F or potential C-H bonds, or after converting the amine to a more suitable functional group for coupling, such as a halide or triflate.

Catalytic cross-coupling reactions involving ortho-substituted anilines can be challenging, but specialized catalyst systems have been developed to address these substrates. For example, Suzuki-Miyaura cross-coupling reactions have been successfully performed on unprotected ortho-haloanilines using specific palladium catalysts like CataXCium A Pd G3, demonstrating compatibility with the free amine group. While not performed on 2-(Benzyloxy)-3-fluoroaniline itself, these studies show the feasibility of coupling reactions on structurally similar molecules. The choice of ligand is critical in these transformations; bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Furthermore, nickel-catalyzed cross-coupling reactions have shown efficacy in activating typically inert C-F bonds. Research into the coupling of 2-fluorobenzofurans with arylboronic acids demonstrates that Ni(cod)₂ with a phosphine ligand like PCy₃ can catalyze C-F bond activation. This suggests that under specific catalytic conditions, the C-F bond in 2-(Benzyloxy)-3-fluoroaniline could potentially participate in cross-coupling reactions, allowing for the introduction of new substituents onto the aromatic ring. The catalytic performance, including yield and selectivity, would be highly dependent on the specific catalyst, ligands, base, and solvent system employed.

Below is a table summarizing the types of catalytic systems often used for transformations of functional groups present in or related to the target compound.

Table 1: Representative Catalytic Systems for Transformations of Substituted Anilines

| Reaction Type | Catalyst | Ligand(s) | Base | Typical Substrate |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, CataXCium A Pd G3 | dppf, Buchwald-type phosphines | K₂CO₃, K₃PO₄ | ortho-Bromoanilines |

| C-F Bond Activation | Ni(cod)₂ | PCy₃ | K₃PO₄ | 2-Fluorobenzofurans |

Derivatization and Functionalization Strategies of 2 Benzyloxy 3 Fluoroaniline

Chemical Modifications of the Aniline (B41778) Nitrogen

The primary amine group in 2-(benzyloxy)-3-fluoroaniline is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and the formation of more complex structures like ureas and amides. These reactions are fundamental in altering the electronic properties and steric profile of the molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation of anilines, including 2-(benzyloxy)-3-fluoroaniline, can be achieved through several methods. A modern and atom-efficient approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.gov This process typically involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline. The subsequent reduction of the imine by the metal hydride species, formed in the initial oxidation step, yields the N-alkylated amine. nih.gov Manganese pincer complexes have proven effective for the selective mono-alkylation of various anilines with both aromatic and aliphatic alcohols. nih.gov

N-Acylation converts the primary amine into an amide. This is commonly achieved by reacting the aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This transformation is significant as it changes the electronic nature of the nitrogen substituent from a strong activating group to a moderately activating, ortho, para-directing group for electrophilic aromatic substitution, while also serving as a protecting group for the amine. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Benzyl (B1604629) alcohol | Manganese Pincer Complex, t-BuOK, Toluene (B28343), 80°C | N-benzylaniline derivative |

| N-Alkylation | Ethanol | Iridium or Ruthenium NHC Complex, KOtBu, Solvent-free | N-ethylaniline derivative |

| N-Acylation | Acetyl Chloride | Pyridine (B92270) or Triethylamine | N-acetylated aniline (acetanilide) derivative |

| N-Acylation | Benzoic Anhydride | Base (e.g., DMAP) | N-benzoylated aniline (benzanilide) derivative |

Formation of Substituted Amides and Ureas

The synthesis of substituted amides from 2-(benzyloxy)-3-fluoroaniline can be accomplished via coupling reactions with carboxylic acids. Modern methods employ activating agents that facilitate the formation of the amide bond under mild conditions. For instance, a one-pot procedure involving triphenylphosphine (B44618) and N-chlorophthalimide can generate reactive phosphonium (B103445) salts in situ, which then readily couple with the aniline to form the desired amide. nih.gov

Substituted ureas are valuable functional groups in medicinal chemistry. They can be synthesized from 2-(benzyloxy)-3-fluoroaniline through several routes. The most direct method involves the reaction with an appropriate isocyanate. researchgate.net Alternatively, a Curtius rearrangement of an N-acylbenzotriazole in the presence of the aniline can yield unsymmetrical ureas. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for urea (B33335) synthesis, allowing for the coupling of anilines with sources of carbonyls, like carbon monoxide, or with other amines via aryl halide intermediates. organic-chemistry.org

Table 2: Synthesis of Amide and Urea Derivatives

| Derivative | Reagents | Method |

|---|---|---|

| Substituted Amide | Carboxylic Acid, Triphenylphosphine, N-Chlorophthalimide | In situ phosphonium salt formation |

| Substituted Urea | Isocyanate (e.g., Phenyl isocyanate) | Direct addition |

| Substituted Urea | Aryl Halide, Sodium Cyanate, Amine | One-pot Pd-catalyzed cross-coupling |

| Substituted Urea | N-Acylbenzotriazole, Diphenylphosphoryl azide (B81097) (DPPA) | Curtius Rearrangement |

Functionalization of the Aromatic Ring System

The phenyl ring of 2-(benzyloxy)-3-fluoroaniline is amenable to functionalization through various substitution reactions, and the benzyloxy group can be chemically transformed.

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl Moiety

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. oneonta.edu The regiochemical outcome of EAS on 2-(benzyloxy)-3-fluoroaniline is determined by the directing effects of the three substituents: the amino (-NH2), benzyloxy (-OCH2Ph), and fluoro (-F) groups.

-NH2 group: A powerful activating group and a strong ortho, para-director.

-OCH2Ph group: An activating group and an ortho, para-director.

-F group: A deactivating group (due to its inductive effect) but an ortho, para-director (due to resonance). uci.edu

The combined effect of these groups makes the aromatic ring highly reactive towards electrophiles. The primary sites for substitution would be the positions ortho and para to the strongly activating amino group (positions 4 and 6). Position 4 is sterically less hindered. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. Common EAS reactions include halogenation (using Br2/FeBr3), nitration (HNO3/H2SO4), and Friedel-Crafts reactions. libretexts.orgtotal-synthesis.com

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring substituted with strong electron-withdrawing groups (like -NO2) and a good leaving group. chemistrysteps.com The starting molecule, 2-(benzyloxy)-3-fluoroaniline, is not strongly activated for classical SNAr. However, the fluorine atom could potentially serve as a leaving group under forcing conditions or via a benzyne (B1209423) mechanism, which involves elimination-addition using a very strong base like sodium amide. chemistrysteps.comnih.gov The rate of SNAr reactions, when they do occur, is often enhanced by more electronegative halogens, making fluorine a better leaving group in this specific context than in SN1/SN2 reactions. chemistrysteps.com

Transformations Involving the Benzyloxy Group

The benzyloxy group is primarily used as a protecting group for a phenol (B47542). Its most common transformation is its removal through catalytic hydrogenation. This reaction, typically carried out using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst, cleaves the benzyl-oxygen bond to yield the corresponding phenol and toluene as a byproduct. This deprotection step is often performed in the final stages of a synthetic sequence to unmask the hydroxyl functionality.

Synthesis of Poly-Functionalized Derivatives

The synthesis of poly-functionalized derivatives of 2-(benzyloxy)-3-fluoroaniline involves the strategic combination of the reactions described above. By performing a sequence of reactions, one can introduce multiple functional groups at specific positions on the molecule. For example, a synthetic sequence could involve:

N-Acylation: Protection of the amine group as an amide to modulate its reactivity.

Electrophilic Aromatic Substitution: Introduction of a new substituent (e.g., a bromine or nitro group) onto the aromatic ring at a position directed by the existing groups.

Debenzylation: Removal of the benzyloxy group to reveal a phenolic hydroxyl group.

Amide Hydrolysis: Deprotection of the amine group.

Furthermore, fluoroanilines can serve as monomers for the synthesis of functional polymers. The chemical oxidative polymerization of 3-fluoroaniline, for instance, yields poly(3-fluoroaniline). scienceopen.comcolab.ws Similarly, copolymers can be prepared by polymerizing aniline with 3-fluoroaniline, resulting in materials with enhanced solubility, thermal stability, and electrical properties compared to the parent polyaniline. researchgate.net This demonstrates that 2-(benzyloxy)-3-fluoroaniline could potentially be used as a monomer to create novel functional polymers with tailored properties.

Construction of Nitrogen-Containing Heterocyclic Scaffolds via Derivatization

The strategic derivatization of 2-(benzyloxy)-3-fluoroaniline serves as a cornerstone for the synthesis of a diverse array of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science due to their unique biological activities and photophysical properties. The presence of the fluoro and benzyloxy groups on the aniline ring offers a valuable opportunity to systematically investigate the influence of these substituents on the physicochemical and pharmacological profiles of the resulting heterocyclic systems. The primary amino group of 2-(benzyloxy)-3-fluoroaniline is a versatile handle for a variety of classical cyclization and condensation reactions to construct fused ring systems.

Synthesis of Fluorinated Quinolines

The quinoline (B57606) framework is a privileged scaffold in drug discovery. Several classical synthetic methodologies can be employed to construct quinoline derivatives from 2-(benzyloxy)-3-fluoroaniline, each leading to differently substituted products.

Skraup Synthesis : The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). When applied to 2-(benzyloxy)-3-fluoroaniline, this reaction is expected to produce 8-(benzyloxy)-7-fluoroquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. The reaction of 2-(benzyloxy)-3-fluoroaniline with an α,β-unsaturated carbonyl compound would lead to the formation of substituted 8-(benzyloxy)-7-fluoroquinolines. The specific substitution pattern on the newly formed ring depends on the structure of the α,β-unsaturated carbonyl compound used.

Combes Quinoline Synthesis : The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. Reacting 2-(benzyloxy)-3-fluoroaniline with a β-diketone, such as acetylacetone, would yield a 2,4-dimethyl-8-(benzyloxy)-7-fluoroquinoline. This method is particularly useful for accessing quinolines with specific substitution patterns on the pyridine ring.

Friedländer Synthesis : The Friedländer synthesis provides a route to quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). While this would require prior conversion of 2-(benzyloxy)-3-fluoroaniline to a 2-amino-3-benzyloxy-4-fluorobenzaldehyde or a related ketone, it offers a convergent and regioselective pathway to highly substituted quinolines.

| Reaction Name | Reactants with 2-(Benzyloxy)-3-fluoroaniline | Expected Quinoline Product |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | 8-(Benzyloxy)-7-fluoroquinoline |

| Doebner-von Miller | α,β-Unsaturated Carbonyl | Substituted 8-(Benzyloxy)-7-fluoroquinolines |

| Combes Synthesis | β-Diketone | Substituted 8-(Benzyloxy)-7-fluoroquinolines |

| Friedländer Synthesis | Compound with active methylene group (after derivatization) | Substituted 8-(Benzyloxy)-7-fluoroquinolines |

Synthesis of Fluorinated Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs, and the introduction of fluorine can significantly modulate their pharmacological properties. The synthesis of fluorinated benzodiazepines from 2-(benzyloxy)-3-fluoroaniline would typically involve a two-step process. First, the aniline is acylated with a suitable bifunctional reagent, followed by a cyclization step. For instance, reaction with an α-amino acid derivative or a β-keto ester could furnish intermediates that, upon cyclization, would yield 1,4-benzodiazepine (B1214927) or 1,5-benzodiazepine scaffolds, respectively, bearing the benzyloxy and fluoro substituents on the fused benzene ring. The specific reaction conditions and choice of cyclizing agent would determine the final benzodiazepine (B76468) structure.

| Benzodiazepine Type | General Reactant | Expected Heterocyclic Core |

| 1,4-Benzodiazepine | α-Haloacetyl chloride followed by ammonia (B1221849) | 1,4-Benzodiazepine |

| 1,5-Benzodiazepine | β-Diketone or β-ketoester | 1,5-Benzodiazepine |

Synthesis of Fluorinated Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The most common method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. To utilize 2-(benzyloxy)-3-fluoroaniline for this purpose, it would first need to be converted into the corresponding 3-(benzyloxy)-4-fluoro-1,2-phenylenediamine. This can be achieved through a nitration reaction directed at the position ortho to the amino group, followed by reduction of the nitro group. The resulting diamine can then be readily condensed with various 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to afford a range of 5-(benzyloxy)-6-fluoroquinoxalines.

| 1,2-Dicarbonyl Compound | Expected Quinoxaline Product |

| Glyoxal | 5-(Benzyloxy)-6-fluoroquinoxaline |

| Benzil | 5-(Benzyloxy)-6-fluoro-2,3-diphenylquinoxaline |

| Acetylacetone (after oxidation) | 5-(Benzyloxy)-6-fluoro-2,3-dimethylquinoxaline |

Applications of 2 Benzyloxy 3 Fluoroaniline As a Core Synthetic Building Block

Strategic Intermediate in the Total Synthesis of Complex Natural Products and Analogues

While specific examples of the total synthesis of natural products employing 2-(Benzyloxy)-3-fluoroaniline are not prominently reported, its structural motifs are present in various biologically active natural products and their synthetic analogues. The anilino group provides a nucleophilic center for carbon-nitrogen bond formation, a crucial step in the assembly of alkaloid skeletons and other nitrogen-containing natural products. The fluorine and benzyloxy substituents offer opportunities for strategic modifications to influence the biological activity and pharmacokinetic properties of the target molecules.

For instance, fluorinated anilines are known intermediates in the synthesis of complex alkaloids. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. The benzyloxy group can serve as a protected phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization. This strategy is common in the synthesis of complex polyphenolic natural products. Given these characteristics, 2-(Benzyloxy)-3-fluoroaniline is a promising, yet underexplored, starting material for the synthesis of novel analogues of existing natural products with potentially improved therapeutic properties.

Precursor for the Elaboration of Advanced Pharmaceutical Scaffolds

The synthesis of advanced pharmaceutical scaffolds often relies on the use of highly functionalized building blocks. Fluoroanilines are recognized as important precursors in drug discovery. For example, the structurally related 4-(3-fluorobenzyloxy)aniline moiety is a key component in the structure of the dual ErbB-1 and ErbB-2 inhibitor, lapatinib, used in breast cancer therapy acs.org. This highlights the importance of fluorinated benzyloxyaniline scaffolds in the development of kinase inhibitors.

The aniline (B41778) functionality of 2-(Benzyloxy)-3-fluoroaniline allows for a wide range of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of diverse heterocyclic systems that form the core of many pharmaceutical agents. For instance, anilines are common starting materials for the synthesis of quinazolines, quinolines, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.

A plausible synthetic application of 2-(Benzyloxy)-3-fluoroaniline is in the preparation of novel substituted quinazolinones. The general synthesis of such scaffolds often involves the reaction of an aniline with an anthranilic acid derivative or a related precursor. The specific substitution pattern of 2-(Benzyloxy)-3-fluoroaniline would lead to a unique set of quinazolinone derivatives with potential for novel biological activities. While direct synthesis using this specific isomer is not documented, the general utility of fluoroanilines in creating such scaffolds is well-established.

| Potential Pharmaceutical Scaffold | Synthetic Transformation from 2-(Benzyloxy)-3-fluoroaniline | Therapeutic Area of Scaffold |

| Substituted Quinazolinones | Condensation with anthranilic acid derivatives | Oncology, CNS disorders |

| Fluorinated Benzimidazoles | Reaction with carboxylic acids or their derivatives | Antiviral, Antifungal |

| Novel Benzodiazepine (B76468) Analogues | Multi-step synthesis involving cyclization reactions | Anxiolytic, Anticonvulsant |

Building Block in the Development of Specialty Chemicals and Functional Materials

The unique electronic properties conferred by the fluorine and benzyloxy groups make 2-(Benzyloxy)-3-fluoroaniline a candidate for the development of specialty chemicals and functional materials. Fluorinated aromatic compounds are known to exhibit distinct properties such as altered lipophilicity, thermal stability, and unique intermolecular interactions, including hydrogen bonding and π-π stacking.

In the field of materials science, fluorinated anilines can be used as monomers for the synthesis of specialty polymers with tailored properties. For example, polyanilines are a class of conducting polymers with applications in sensors, electrochromic devices, and corrosion protection. The incorporation of fluorine and benzyloxy substituents into the polymer backbone could modulate its electronic properties, solubility, and processability.

Furthermore, the aniline group can be diazotized and coupled to various aromatic systems to generate azo dyes. The specific substitution pattern of 2-(Benzyloxy)-3-fluoroaniline would result in dyes with unique colors and potentially enhanced stability and functionality. While specific examples are yet to be reported, the foundational chemistry for these applications is well-understood. The development of fluorinated interface materials for applications in batteries is an emerging area where such functionalized anilines could find use, for instance, in creating stable solid electrolyte interphases nih.gov.

| Potential Application Area | Role of 2-(Benzyloxy)-3-fluoroaniline | Resulting Material/Chemical |

| Specialty Polymers | Monomer in polymerization reactions | Fluorinated Polyanilines |

| Azo Dyes | Diazotized precursor for coupling reactions | Novel Azo Dyes |

| Liquid Crystals | Core component in liquid crystal synthesis | Fluorinated Liquid Crystalline Materials |

Role in Tandem and Domino Catalytic Reactions

Tandem and domino catalytic reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simple precursors in a single operation. The aniline moiety in 2-(Benzyloxy)-3-fluoroaniline, with its nucleophilic nitrogen and ortho- and para- C-H bonds, is well-suited for participating in such reaction cascades.

For instance, anilines can undergo palladium-catalyzed tandem reactions involving C-H activation and subsequent annulation to form heterocyclic structures. The fluorine and benzyloxy groups can act as directing groups or electronic modifiers to control the regioselectivity of these transformations. While there are no specific reports of 2-(Benzyloxy)-3-fluoroaniline in tandem reactions, the broader class of substituted anilines is frequently used in such synthetic strategies.

A hypothetical tandem reaction could involve the initial N-alkylation or N-arylation of the aniline, followed by an intramolecular C-H functionalization to construct a fused heterocyclic system. The benzyloxy group could potentially participate in cyclization reactions, or the fluorine atom could influence the reactivity of adjacent C-H bonds, guiding the catalytic cycle towards a specific product. The exploration of 2-(Benzyloxy)-3-fluoroaniline in such modern synthetic methodologies could lead to the discovery of novel and efficient routes to valuable chemical entities.

| Type of Tandem/Domino Reaction | Potential Transformation of 2-(Benzyloxy)-3-fluoroaniline | Potential Product Class |

| Palladium-Catalyzed Annulation | Intramolecular C-H activation and cyclization | Fused Heterocyclic Compounds |

| Multi-component Reactions | One-pot reaction with multiple reactants | Highly substituted Aromatic Systems |

| Radical-Mediated Cyclizations | Intramolecular radical addition to an appended unsaturated system | Nitrogen-containing Polycycles |

Computational Chemistry and Theoretical Characterization of 2 Benzyloxy 3 Fluoroaniline

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed description of the molecule's electronic structure. nih.gov These investigations are crucial for understanding molecular stability, reactivity, and spectroscopic properties. For aniline (B41778) derivatives, the nature and position of substituents significantly alter the charge distribution and electronic characteristics of the entire molecule. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its capacity to act as a nucleophile, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For conjugated systems, the introduction of electron-donating or electron-withdrawing groups can tune these frontier orbital energy levels. rsc.org

Computational studies on related molecules, such as trifluoromethylanilines, have utilized DFT methods to calculate these properties and analyze the influence of substituents on the electronic landscape. researchgate.net A similar theoretical analysis for 2-(Benzyloxy)-3-fluoroaniline would provide quantitative values for its electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for 2-(Benzyloxy)-3-fluoroaniline This table presents illustrative data based on typical values for similar aromatic amines, as specific computational results for 2-(Benzyloxy)-3-fluoroaniline are not publicly available.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density that govern its electrostatic interactions. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. netsci-journal.com The MEP map illustrates the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) and is valuable for predicting how molecules will interact. researchgate.net

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron deficiency), which are prone to nucleophilic attack. netsci-journal.com Green and yellow represent regions of neutral or intermediate potential. This analysis is instrumental in identifying sites for intermolecular interactions, such as hydrogen bonding. netsci-journal.com For a molecule like 2-(Benzyloxy)-3-fluoroaniline, MEP analysis would reveal the influence of the electronegative fluorine atom, the amine group, and the bulky benzyloxy group on the electrostatic landscape of the aromatic ring.

Quantum chemical calculations are a reliable tool for predicting the spectroscopic signatures of a molecule, which can be used to interpret and assign experimental spectra.

Vibrational Frequencies: Computational methods can calculate the vibrational modes and their corresponding frequencies, which correlate to peaks in Infrared (IR) and Raman spectra. dtic.milresearchgate.net Theoretical frequency calculations are often performed using DFT methods, such as B3LYP, with appropriate basis sets. nih.gov The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. nih.gov Such analysis for 2-(Benzyloxy)-3-fluoroaniline would help assign specific vibrational modes, such as N-H stretching, C-F stretching, and aromatic ring vibrations. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts serve as a valuable aid in assigning the signals observed in experimental NMR spectra. For instance, calculations on related fluoroaniline (B8554772) isomers have shown good agreement with experimental values. nih.govchemicalbook.com A theoretical NMR study of 2-(Benzyloxy)-3-fluoroaniline would predict the chemical shifts for each unique proton and carbon atom, accounting for the electronic effects of the fluorine, amine, and benzyloxy substituents.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in 2-(Benzyloxy)-3-fluoroaniline This table provides example frequency ranges for the indicated functional groups. Exact values would require specific quantum chemical calculations.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (-NH₂) ** | N-H Stretch (asymmetric & symmetric) | 3400 - 3550 |

| Amine (-NH₂) | N-H Scissoring | 1600 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Fluoro (-F) ** | C-F Stretch | 1200 - 1350 |

| Ether (-O-CH₂-) | C-O Stretch | 1050 - 1250 |

Conformational Analysis and Energetic Landscapes

Molecules with rotatable single bonds, such as the C-O bond in the benzyloxy group and the C-N bond of the aniline moiety, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. illinois.edu

Computational Studies of Reaction Mechanisms and Kinetics

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms and kinetics.

To understand how a chemical reaction proceeds from reactants to products, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational algorithms can locate this first-order saddle point on the potential energy surface.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy pathway that connects the transition state to the reactants on one side and the products on the other. missouri.edu Following this path confirms that the located TS is indeed the correct one for the reaction of interest. mdpi.com This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction, such as bond breaking and formation. missouri.edu For 2-(Benzyloxy)-3-fluoroaniline, this methodology could be applied to study potential reactions such as electrophilic aromatic substitution or reactions involving the amine group, elucidating the precise mechanism and energetic barriers involved.

Energetic Profiles of Key Transformations

Computational chemistry provides essential insights into the feasibility and kinetics of chemical reactions by calculating the energetic profiles of transformation pathways. For 2-(Benzyloxy)-3-fluoroaniline, key transformations would involve the reactive sites: the amino group (-NH2), the aromatic ring, and the benzyloxy ether linkage. Density Functional Theory (DFT) is a primary tool for modeling these processes, allowing for the calculation of activation energies (ΔE‡) and reaction enthalpies (ΔHrxn).

One fundamental transformation for anilines is N-H bond cleavage, which is crucial in reactions like oxidation or hydrogen atom transfer. The bond dissociation enthalpy (BDE) is a key energetic parameter. While data for the title compound is not available, computational studies on monofluoroanilines provide reference points. For instance, G3MP2B3 computations have been used to determine the N-H BDE for fluoroaniline isomers, offering a baseline for understanding how a fluorine substituent influences this property nih.gov.

Another significant class of reactions is electrophilic aromatic substitution. The benzyloxy and amino groups are activating, ortho-para directing groups, while the fluorine atom is a deactivating but ortho-para directing substituent. Computational modeling can predict the transition state energies for electrophilic attack at the C4, C5, and C6 positions of the aniline ring. The relative energies of the sigma-complex intermediates would determine the regioselectivity of reactions like nitration or halogenation. The interplay between the activating and deactivating effects of the substituents makes theoretical calculations indispensable for predicting the most favorable reaction pathway.

The following table presents a hypothetical energetic profile for a representative transformation, illustrating the type of data generated from computational studies. The values are representative for aniline derivatives and not specific to 2-(Benzyloxy)-3-fluoroaniline.

| Transformation | Computational Method | Activation Energy (ΔE‡) (kJ/mol) | Reaction Enthalpy (ΔHrxn) (kJ/mol) |

|---|---|---|---|

| N-H Bond Homolysis | G3MP2B3 | 370-380 | - |

| Electrophilic Substitution at C4 | DFT (B3LYP/6-31G) | 60-80 | -20 to -40 |

| Electrophilic Substitution at C6 | DFT (B3LYP/6-31G) | 70-90 | -15 to -35 |

Intermolecular Interactions and Crystal Packing Investigations

The solid-state structure and properties of 2-(Benzyloxy)-3-fluoroaniline are governed by a network of intermolecular interactions. While a crystal structure for this specific compound is not publicly available, computational methods and data from analogous structures can predict its likely packing motifs. The molecule possesses several functional groups capable of engaging in significant non-covalent interactions: the amine group as a hydrogen bond donor, and the fluorine, ether oxygen, and aromatic π-systems as hydrogen bond acceptors or participants in other interactions.

Key potential interactions include:

N-H···F Hydrogen Bonds: Intramolecular or intermolecular hydrogen bonds between the amine hydrogen and the electronegative fluorine atom are possible. Studies on 2-fluoroaniline (B146934) have shown evidence of a weak intramolecular interaction between the neighboring NH2 and F groups umanitoba.ca. In a crystal lattice, N-H···F bonds could form dimers or chain-like structures nih.govresearchgate.net.

N-H···O Hydrogen Bonds: The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor for the amine group of a neighboring molecule.

π-π Stacking: The two phenyl rings (one from the aniline and one from the benzyl (B1604629) group) can engage in π-π stacking interactions, contributing significantly to the crystal's cohesive energy.

C-H···π and N-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron-rich π-face of an adjacent ring nih.gov. Similarly, the amine group can form N-H···π interactions nih.gov.

C-H···F Interactions: Weak hydrogen bonds involving aromatic C-H donors and the fluorine atom as an acceptor are also plausible, as seen in related crystal structures researchgate.net.

Computational techniques such as Non-Covalent Interaction (NCI) plot analysis can be used to visualize these weak interactions in modeled dimers or clusters, providing a detailed picture of the forces governing the supramolecular assembly researchgate.net.

Prediction of Reactivity and Selectivity via Computational Descriptors

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.

The HOMO energy (EHOMO) relates to the ability to donate electrons. A higher EHOMO value indicates a greater reactivity towards electrophiles. The electron density distribution of the HOMO indicates the likely sites for electrophilic attack.

The LUMO energy (ELUMO) relates to the ability to accept electrons. A lower ELUMO value suggests higher reactivity towards nucleophiles.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of kinetic stability. A smaller gap implies the molecule is more polarizable and reactive chemrxiv.org.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution from a charge-independent perspective. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack chemrxiv.org. For 2-(Benzyloxy)-3-fluoroaniline, the most negative potential is expected around the nitrogen and oxygen atoms and the π-system of the rings, while the amine hydrogens would exhibit a positive potential.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

The following table presents calculated reactivity descriptors for m-Fluoroaniline, a structurally related compound, to illustrate the typical values obtained from DFT calculations chemrxiv.org.

| Descriptor | Symbol | Formula | Value (eV) for m-Fluoroaniline |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.04 |

| LUMO Energy | ELUMO | - | -0.54 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.50 |

| Ionization Potential | I | -EHOMO | 6.04 |

| Electron Affinity | A | -ELUMO | 0.54 |

| Electronegativity | χ | (I + A) / 2 | 3.29 |

| Chemical Hardness | η | (I - A) / 2 | 2.75 |

| Electrophilicity Index | ω | χ2 / (2η) | 1.97 |

These descriptors collectively suggest that aniline derivatives are generally reactive molecules, with specific sites of reactivity dictated by the interplay of their substituent groups nih.gov.

Future Research Directions and Emerging Methodologies

Development of Environmentally Benign and Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For 2-(benzyloxy)-3-fluoroaniline, future research will likely focus on developing synthetic routes that minimize environmental impact and enhance safety.

One promising area is the exploration of biocatalysis. The use of enzymes, such as nitroreductases, for the reduction of nitroaromatic precursors offers a sustainable alternative to traditional methods that often rely on heavy metal catalysts and harsh reaction conditions. nih.gov The immobilization of these enzymes on solid supports can facilitate their reuse and integration into continuous flow systems, further enhancing the economic and environmental viability of the process. nih.gov

Another avenue for sustainable synthesis is the adoption of mechanochemistry. This solvent-free or low-solvent approach, which uses mechanical force to drive chemical reactions, has shown promise in the synthesis of fluorinated imines. mdpi.com Applying mechanochemical principles to the synthesis of 2-(benzyloxy)-3-fluoroaniline could significantly reduce solvent waste and energy consumption. mdpi.com

Furthermore, research into alternative fluorinating agents is crucial. While traditional methods for introducing fluorine atoms into aromatic rings can be hazardous, the development and application of safer, easier-to-handle reagents like Selectfluor® are expanding the possibilities for more economical and secure synthesis of organofluorine compounds. researchgate.net

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Biocatalysis | Reduced use of hazardous reagents, mild reaction conditions, high selectivity. | Enzyme discovery and engineering (e.g., nitroreductases), enzyme immobilization, continuous flow biocatalysis. nih.gov |

| Mechanochemistry | Solvent-free or reduced solvent usage, energy efficiency, potential for novel reactivity. | Screening of reaction conditions, scalability studies, synthesis of intermediates. mdpi.com |

| Greener Fluorination | Improved safety profiles, easier handling, broader substrate scope. | Development of novel electrophilic and nucleophilic fluorinating agents, optimization of reaction conditions. researchgate.net |

Exploration of Unprecedented Reactivity and Selectivity Patterns

Understanding and controlling the reactivity and selectivity of 2-(benzyloxy)-3-fluoroaniline are key to unlocking its full potential in the synthesis of complex molecules. Future research in this area will likely delve into novel reaction pathways and the development of catalysts that can precisely control the outcome of chemical transformations.

The unique electronic properties conferred by the fluorine and benzyloxy substituents can be exploited to achieve novel reactivity. For instance, the fluorine atom can act as a directing group in electrophilic aromatic substitution reactions or influence the acidity of the amine group, thereby modulating its reactivity in coupling reactions.

The development of advanced catalytic systems will be instrumental in exploring new reaction landscapes. For example, the use of triarylboranes as main-group catalysts for the reductive functionalization of aniline (B41778) derivatives presents an exciting opportunity. nih.gov Applying such catalysts to 2-(benzyloxy)-3-fluoroaniline could enable novel transformations that are not accessible with traditional transition-metal catalysts.

Integration into Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening and optimization of reactions. purdue.eduyoutube.comacs.org Integrating the synthesis and derivatization of 2-(benzyloxy)-3-fluoroaniline into these platforms will be a major focus of future research.

Automated continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. purdue.edu The development of continuous flow methods for the synthesis of fluorinated anilines and their subsequent elaboration would significantly accelerate the discovery of new bioactive molecules. researchgate.net HTE platforms, often utilizing multi-well plates, allow for the parallel execution of a large number of reactions, making it possible to quickly identify optimal reaction conditions, catalysts, and reagents. youtube.com

| Technology | Application to 2-(Benzyloxy)-3-fluoroaniline | Potential Impact |

| Automated Synthesis | Continuous flow synthesis of the parent compound and its derivatives. researchgate.netpurdue.edu | Increased efficiency, improved safety, and easier scalability. |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reaction conditions for derivatization reactions. youtube.comacs.org | Accelerated discovery of new reactions and optimization of existing processes. |

Advanced In Silico Design and Optimization of Synthesis and Functionality

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govumanitoba.camdpi.com For 2-(benzyloxy)-3-fluoroaniline, these approaches can be used to predict its properties, design novel derivatives with desired functionalities, and optimize synthetic routes.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. umanitoba.camdpi.com This information can guide the design of new reactions and help in the interpretation of experimental results. In silico screening of virtual libraries of 2-(benzyloxy)-3-fluoroaniline derivatives can be used to identify candidates with promising biological activity or material properties, thereby prioritizing synthetic efforts. nih.gov Furthermore, computational tools can be employed to predict the pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of potential drug candidates derived from this scaffold. nih.gov

Synergistic Approaches Combining Experimental and Computational Studies

The most powerful advances will likely come from the synergistic combination of experimental and computational approaches. This integrated strategy allows for a deeper understanding of reaction mechanisms and structure-activity relationships.

For example, an in silico-assisted approach was successfully used to design highly reactive triarylborane catalysts for the reductive alkylation of aniline-derived amino acids. nih.gov A similar strategy could be applied to develop novel catalysts for the functionalization of 2-(benzyloxy)-3-fluoroaniline. By constructing a virtual library of catalysts and using machine learning algorithms to predict their activity, researchers can identify the most promising candidates for experimental validation. nih.gov

This iterative cycle of computational prediction and experimental verification will accelerate the discovery of new synthetic methodologies and the development of novel molecules with tailored properties.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(Benzyloxy)-3-fluoroaniline be optimized for high yield and purity?

- Methodological Answer :

- Step 1 : Begin with a protected aniline derivative, such as 3-fluoroaniline, and introduce the benzyloxy group via nucleophilic substitution or Ullmann coupling under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Use benzyl bromide or chloride as the benzylating agent. Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzylating agent) .

- Key Data : Typical yields range from 60–80%, with purity >95% confirmed by NMR (¹H/¹³C) and LC-MS .

Q. What analytical techniques are critical for characterizing 2-(Benzyloxy)-3-fluoroaniline?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the benzyloxy group (δ 4.9–5.1 ppm, singlet) and aromatic protons (δ 6.5–7.4 ppm). ¹⁹F NMR confirms fluorine position (δ -110 to -120 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak [M+H]⁺ at m/z 232.1 (calculated for C₁₃H₁₂FNO).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol/water and analyze (e.g., CCDC deposition) .

Q. How does the stability of 2-(Benzyloxy)-3-fluoroaniline vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation. Decomposition under UV light (λ = 254 nm) can form quinone derivatives .

- Thermal Stability : Stable at room temperature for 6 months when stored under argon. TGA/DSC analysis shows decomposition onset at ~200°C .

Advanced Research Questions